Projected Differential CYP450 Interaction Profile vs. 4-Phenyl-1,2,3-thiadiazole Core
The unsubstituted core scaffold, 4-phenyl-1,2,3-thiadiazole, is a known selective mechanism-based inhibitor of CYP2B4 and CYP2E1 at 100 µM, but does not inhibit CYP1A2 . The introduction of the 3-(propan-2-yloxy)propyl chain on the carboxamide of 4-phenyl-N-[3-(propan-2-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide is predicted to alter this profile. The increased steric bulk and conformational flexibility, along with the added hydrogen-bonding capability of the ether oxygen, are expected to create novel interactions within the CYP active site, potentially shifting selectivity toward or away from specific CYP isoforms like CYP3A4 or CYP2D6, which are heavily involved in the metabolism of lipophilic amines. This represents a Class-Level Inference based on structure-metabolism principles; direct experimental data for this compound is currently unavailable [1].
| Evidence Dimension | Mechanism-based CYP450 inhibition profile |
|---|---|
| Target Compound Data | No direct experimental CYP inhibition data available. |
| Comparator Or Baseline | 4-Phenyl-1,2,3-thiadiazole: Selective mechanism-based inhibitor of CYP2B4 and CYP2E1 at 100 µM; no inhibition of CYP1A2. |
| Quantified Difference | Not quantifiable; difference is predicted but unmeasured. |
| Conditions | In vitro microsomal assays (comparator data from MedChemExpress/Tocris product sheets). |
Why This Matters
Predicting an altered CYP inhibition spectrum is crucial for medicinal chemists selecting lead compounds, as it directly impacts the risk of drug-drug interactions and in vivo clearance, a key differentiator when choosing among structural analogs.
- [1] Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: Regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. View Source
